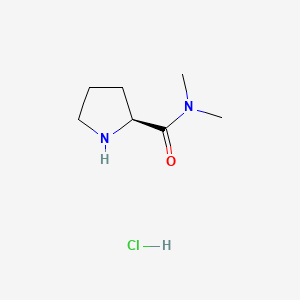
(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as DMPC, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of DMPC, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMPC is a chiral compound with the following chemical structure:
- Chemical Formula : C7H14N2O
- Molecular Weight : 142.20 g/mol
- CAS Number : 149596-90-7
The compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of the dimethylamino group enhances its ability to interact with biological macromolecules.
The biological activity of DMPC is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine-like structure allows DMPC to participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins involved in several physiological processes.
Key Mechanisms Include:
- Enzyme Inhibition : DMPC has shown potential in inhibiting specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that DMPC exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4.0 | 8.0 |
| Streptococcus pneumoniae | 3.5 | 7.0 |
These findings suggest that DMPC could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of DMPC. In vitro assays have shown that DMPC can induce apoptosis in various cancer cell lines, suggesting a possible mechanism through which it may exert cytotoxic effects.
Research Findings and Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of DMPC against multidrug-resistant strains of bacteria. The results indicated that DMPC had significant inhibitory effects comparable to established antibiotics, highlighting its potential as an alternative treatment option . -
Cytotoxicity Evaluation :
Another investigation assessed the cytotoxic effects of DMPC on human cancer cell lines using MTT assays. The results revealed that DMPC exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -
Structure-Activity Relationship (SAR) :
A detailed SAR analysis was conducted to determine the relationship between the chemical structure of DMPC and its biological activity. Modifications to the pyrrolidine ring significantly impacted its potency against various targets, providing insights for future drug design .
Eigenschaften
IUPAC Name |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPOVCMGNNCPFL-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













